N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines elements from benzodioxin and tetrahydroquinoline derivatives. It is classified as a bioactive molecule, primarily investigated for its pharmacological properties.
The compound can be synthesized from various precursors, including 2,3-dihydro-1,4-benzodioxin derivatives and tetrahydroquinoline structures. The synthesis typically involves multiple steps of chemical reactions to achieve the desired molecular configuration. The compound is cataloged under various chemical databases, including PubChem and DrugBank, which provide detailed information about its structure and potential applications .
This compound falls under the category of bioactive compounds, specifically those that exhibit potential for therapeutic use due to their interaction with biological systems. It is noteworthy for its structural complexity and potential inhibitory effects on certain biological pathways.
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like chromatography may be employed for purification of intermediates and final products .
The molecular formula for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is with a molecular weight of approximately 438.528 g/mol .
The compound's structure can be represented using various notations:
InChI=1S/C24H30N4O4/c1-27(2)20(17-6-8-19-16(13-17)5-4-10-28(19)3)15...
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N(C)C
These representations provide insights into the compound's connectivity and stereochemistry.
The compound may participate in various chemical reactions due to its functional groups. Key reactions include:
Reactions should be conducted under controlled conditions to prevent unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and product identification .
The mechanism of action for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide primarily involves interaction with specific biological targets:
Further studies are required to elucidate the specific pathways affected by this compound and quantify its efficacy in biological systems .
The physical properties of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various experimental conditions .
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide has potential applications in:
Research continues to explore its full range of biological activities and therapeutic potentials .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1